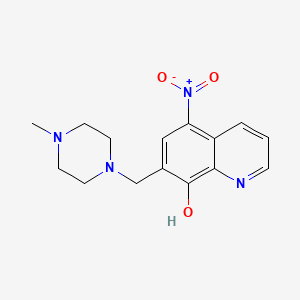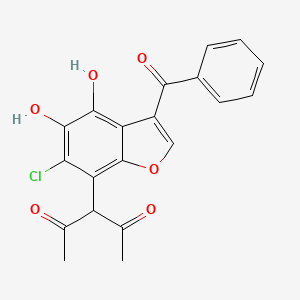
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione, also known as Clotrimazole, is a synthetic antifungal drug that belongs to the class of imidazole derivatives. It has been widely used in the treatment of various fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections. Clotrimazole works by inhibiting the growth of fungi and disrupting their cell membrane, leading to their death.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- Pentane-2,4-dione derivatives, including those structurally similar to 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione, are known for their reactivity in chemical syntheses. For example, 3-chloro-1,2-benzisothiazole reacts with pentane-2,4-dione, forming various benzothiophen derivatives, showcasing the potential for creating diverse chemical structures (Carrington et al., 1971).
- Another study on the reactivity of 1,2-diaminobenzene with 1,3-diketones, similar to pentane-2,4-dione, indicates the potential for the synthesis of complex molecules like benzodiazepines (Drewes & Upfold, 1977).
Catalysis and Ligand Behavior
- Compounds related to pentane-2,4-dione have been employed in catalysis, for example, a copper(II) dimer with a pentane-2,4-dione derivative showing catalytic activity in specific oxidation reactions (Mahmudov et al., 2010).
- In another context, pentane-2,4-dione derivatives have been utilized as ligands in metal complex formation, indicating potential applications in coordination chemistry and catalysis (Lewis & Wainwright, 1978).
Physicochemical Properties and Tautomeric Forms
- Studies on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, similar to pentane-2,4-dione derivatives, highlight the significance of their physicochemical properties in various applications (Mahmudov et al., 2011).
- Research on the tautomeric forms of azo derivatives of acetylacetone, a compound closely related to pentane-2,4-dione, provides insights into their stability and reactivity, crucial for understanding their behavior in different chemical environments (Alieva et al., 2009).
Synthesis of Heterocycles and Complex Molecules
- Pentane-2,4-dione derivatives are key in the synthesis of complex molecules and heterocycles, as indicated in research focusing on their reactions with other compounds to create diverse and potentially biologically active structures (Kennedy & McMurry, 1969).
Propiedades
Número CAS |
352553-38-9 |
|---|---|
Nombre del producto |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione |
Fórmula molecular |
C20H15ClO6 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
Clave InChI |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
SMILES canónico |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Sinónimos |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
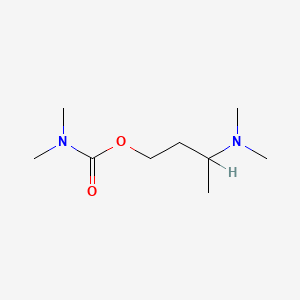
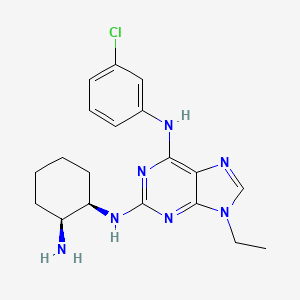
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
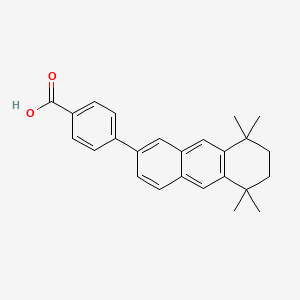
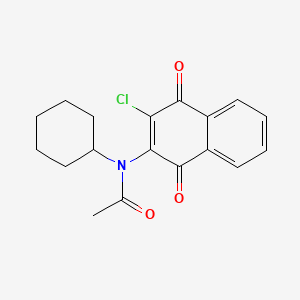
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
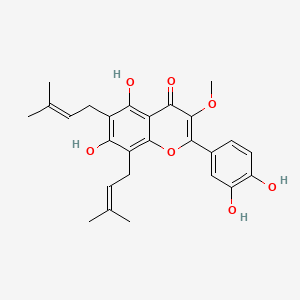
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
